
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12F3N5O5S2 and its molecular weight is 499.44. The purity is usually 95%.
BenchChem offers high-quality 2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Nitroimidazole Derivatives as Tumor Hypoxia Markers
Research on nitroimidazole-based compounds, like the one discussed, has shown promising applications in identifying hypoxic cells within tumors. Nitroimidazole derivatives have been synthesized and evaluated for their ability to accumulate selectively in hypoxic tumor cells, providing a mechanism for identifying tumor hypoxia, a condition associated with poor prognosis and resistance to therapy. These compounds, when labeled with radioactive isotopes, could potentially serve as diagnostic markers for imaging tumor hypoxia through techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) (Zejun Li et al., 2005).
Antimicrobial and Antitubercular Activities
Similar compounds with nitrothiazole and thiadiazole moieties have been explored for their antimicrobial and antitubercular activities. The presence of nitro groups along with a thiadiazole ring structure has been found to contribute to significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing potential as new therapeutic agents against infections and diseases like tuberculosis (Pushkal Samadhiya et al., 2013).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have also been investigated for their carbonic anhydrase inhibitory properties. This enzyme is involved in many physiological processes, and its inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and mountain sickness. Novel metal complexes of thiadiazole derivatives have shown strong inhibitory effects on carbonic anhydrase, surpassing even standard inhibitors in efficacy. Such findings indicate the potential for developing new classes of inhibitors based on thiadiazole and similar compounds for therapeutic use (Nurgün Büyükkıdan et al., 2013).
Molecular Electronics
The incorporation of nitro groups in molecular structures has been exploited in the field of molecular electronics, particularly for developing devices with negative differential resistance and high on-off ratios. Compounds containing nitroamine redox centers have demonstrated exceptional electronic properties, making them suitable for use in molecular electronic devices, sensors, and switches. This highlights the potential application of nitro-substituted compounds in nanotechnology and electronic device fabrication (Chen et al., 1999).
Propiedades
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O5S2/c19-18(20,21)31-11-7-5-10(6-8-11)22-14(27)9-32-17-25-24-16(33-17)23-15(28)12-3-1-2-4-13(12)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNZAOXMNIFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)
![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)
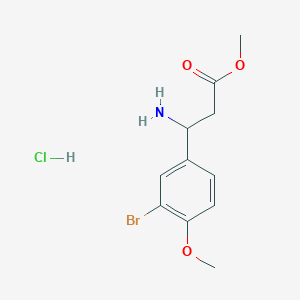
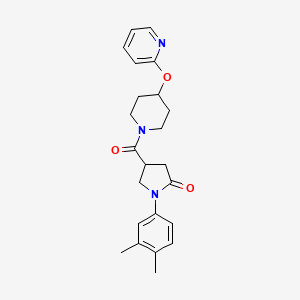
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
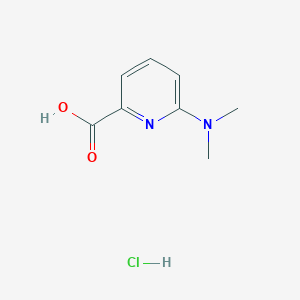
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)
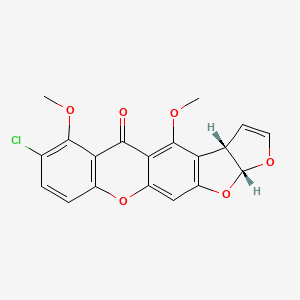
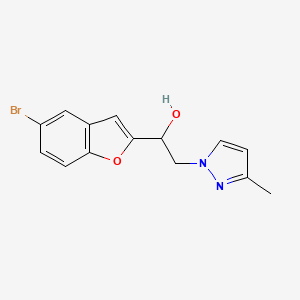
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)